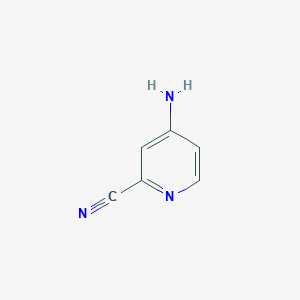

4-Aminopyridine-2-carbonitrile

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 4-Aminopyridine-2-carbonitrile is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

This compound acts as an antagonist of voltage-gated potassium channels . By blocking these channels, it prolongs action potentials, thereby enhancing conduction along demyelinated axons . This blockade of axonal Kv channels leads to an increase in neurotransmitter release at the neuromuscular junction .

Biochemical Pathways

The blockade of Kv channels by this compound affects the action potential propagation in neurons . This can lead to an increase in the release of neurotransmitters, which can affect various downstream biochemical pathways. For instance, in the case of KCNA2-encephalopathy, this compound can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .

Pharmacokinetics

The pharmacokinetics of this compound may differ between individuals. For instance, a study suggested that the pharmacokinetics of the compound may differ between men and women, with women having significantly higher peak levels than men . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of nerve conduction in demyelinated nerve fibers . This can lead to improvements in various neurological symptoms, such as visual function, motor skills, and fatigue in patients with multiple sclerosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be very persistent in soil systems . .

Análisis Bioquímico

Biochemical Properties

4-Aminopyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated potassium channels. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-gated potassium channels, which are crucial for maintaining the resting membrane potential and regulating action potentials in neurons . By blocking these channels, this compound enhances neurotransmitter release and prolongs action potentials, thereby facilitating neuronal signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neurons, this compound enhances synaptic transmission by blocking potassium channels, leading to increased neurotransmitter release . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, in models of experimental optic neuritis, this compound has been shown to reduce retinal neurodegeneration and stabilize myelin and oligodendrocyte precursor cells . These effects are associated with increased nuclear translocation of the nuclear factor of activated T cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition leads to the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, the compound’s interaction with selective receptor binding and its propensity for lipid interactions contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its neuroprotective properties over extended periods, particularly in models of multiple sclerosis . The sustained-release formulation of the compound has been found to improve walking disability in patients with multiple sclerosis, indicating its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In canine models of motor neuron disease, systemic administration of this compound at doses of 1-2 mg/kg increased nerve-evoked muscle twitch force and electromyograms . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolites of the compound are 3-hydroxy-4-aminopyridine and its sulfate conjugate . These metabolites are formed through the action of CYP2E1 and CYP2C8 enzymes, indicating the involvement of these pathways in the compound’s metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and its distribution in neuronal tissues are critical for its therapeutic effects . Additionally, its localization and accumulation within specific cellular compartments contribute to its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its localization in neuronal dendrites and nerve terminals is essential for its role in enhancing synaptic transmission and neuronal signaling .

Métodos De Preparación

4-Aminopyridine-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-cyanopyridine with ammonia. In this process, 2-chloropyridine reacts with sodium cyanide in a sodium hydroxide solution to produce 2-cyanopyridine. This intermediate is then heated in an ammonia atmosphere to yield this compound .

Industrial production methods often involve multi-component reactions (MCRs) due to their efficiency and atom economy. For instance, a catalyst-free three-component synthesis involves heating a mixture of acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method provides high yields and is environmentally friendly.

Análisis De Reacciones Químicas

4-Aminopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can participate in nucleophilic addition reactions due to the presence of the cyano group.

Coupling Reactions: It can act as a ligand in coupling reactions, such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium cyanide, ammonia, and various aldehydes and ketones. Major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

4-Aminopyridine-2-carbonitrile has a wide range of scientific research applications:

Comparación Con Compuestos Similares

4-Aminopyridine-2-carbonitrile can be compared with other similar compounds, such as:

4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.

2-Aminopyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

3-Aminopyridine:

The uniqueness of this compound lies in its dual functional groups (amino and cyano), which allow it to participate in a broader range of chemical reactions and applications .

Actividad Biológica

4-Aminopyridine-2-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an amino group and a cyano group on the pyridine ring, exhibits potential as an antimicrobial and antitubercular agent. The following sections provide a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Antimicrobial Properties

This compound and its derivatives have been evaluated for their antimicrobial properties against various microorganisms. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several 2-amino-3-cyanopyridine derivatives, including this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in Table 1.

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 13 | 40 | |

| Candida albicans | 18 | 25 | |

| Pseudomonas aeruginosa | 12 | 50 |

The study found that the compound exhibited notable activity against Candida albicans , with the lowest MIC value of 25 µM , indicating its potential as an antifungal agent .

Antitubercular Activity

Recent research has highlighted the potential of this compound derivatives as antitubercular agents. A study conducted molecular docking and in vitro assessments to evaluate the efficacy of these compounds against Mycobacterium tuberculosis.

Findings on Antitubercular Activity

The derivatives were tested for their minimum inhibitory concentrations (MICs), revealing promising results:

| Compound | MIC (µM) |

|---|---|

| This compound | 38 |

| Trifluoromethyl derivative | 8 |

| Indole-substituted derivative | 16 |

The results indicate that modifications to the base structure significantly impact activity, with certain substitutions enhancing potency against tuberculosis .

The biological activity of this compound is believed to be linked to its ability to interact with bacterial enzymes and receptors. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in bacterial metabolism and survival.

Molecular Docking Studies

In silico studies have shown that derivatives of this compound can fit into the active sites of various target proteins, which is crucial for their antimicrobial action. For example:

Propiedades

IUPAC Name |

4-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRESMCPMIWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630864 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-15-2 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.